(R)-Citalopram oxalate

Description

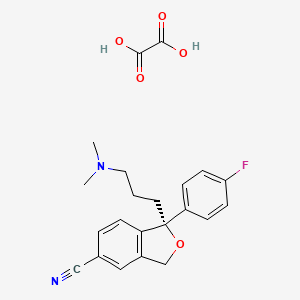

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGRHKOEFSJQNS-VEIFNGETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661872 | |

| Record name | Oxalic acid--(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219861-53-7 | |

| Record name | Citalopram oxalate, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219861537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxalic acid--(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 219861-53-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITALOPRAM OXALATE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQ4I38573N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of (R)-Citalopram Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Citalopram, the R-enantiomer of the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram (B1669093), has garnered significant interest in the fields of neuropharmacology and medicinal chemistry. While its S-enantiomer, escitalopram (B1671245), is the therapeutically active agent, (R)-citalopram exhibits a unique pharmacological profile, acting as an allosteric modulator of the serotonin transporter (SERT). This technical guide provides a comprehensive overview of the core chemical and physical properties of (R)-Citalopram in its oxalate (B1200264) salt form. The information presented herein is intended to serve as a vital resource for researchers, scientists, and professionals involved in drug development, quality control, and formulation studies. This document collates critical data on its identity, physicochemical characteristics, and analytical methodologies, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding of its behavior.

Chemical Identity and Structure

(R)-Citalopram oxalate is the oxalate salt of the R-enantiomer of citalopram. Its chemical identity is defined by its IUPAC name, CAS number, and molecular structure.

| Identifier | Value | Citation |

| IUPAC Name | (1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid | [1] |

| CAS Number | 219861-53-7 | |

| Molecular Formula | C22H23FN2O5 | [1] |

| Molecular Weight | 414.43 g/mol | [2] |

| Canonical SMILES | CN(C)CCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | [1] |

| InChI Key | KTGRHKOEFSJQNS-VEIFNGETSA-N | [2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and biological activity. These properties are summarized in the table below.

| Property | Value | Citation |

| Melting Point | 153-155 °C | |

| Solubility | Soluble to 50 mM in waterSoluble to 100 mM in DMSO | [2] |

| pKa | Data not available in the searched literature. The pKa of the tertiary amine is expected to be in the basic range. | |

| Appearance | White to Off-White Solid | |

| Storage Conditions | Store at +4°C. Hygroscopic, store under inert atmosphere. | [2] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. While specific spectra for this compound were not found, data for citalopram is available and can be used as a reference.

¹H NMR (600 MHz, CD₃OD): No specific peak list for this compound was found in the search results. Representative shifts for the citalopram structure are available in public databases.[3][4][5][6]

¹³C NMR: No specific peak list for this compound was found in the search results. Representative shifts for the citalopram structure are available in public databases.[3]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify functional groups within the molecule.

FTIR (KBr): A specific peak list for this compound was not found. However, characteristic peaks for citalopram include C-H stretching (aromatic) around 3062-3090 cm⁻¹, C-H stretching (aliphatic) around 2935 cm⁻¹, and other fingerprint region peaks corresponding to its functional groups.[7][8]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

ESI-MS: The protonated molecule [M+H]⁺ for the free base would be observed at m/z 325.1711.[9] Key fragment ions for citalopram have been reported at m/z 307 (loss of H₂O), and 109 (4-fluoro-1-methylbenzene).[10][11]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible analysis of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound.

Objective: To determine the purity of this compound by assessing the presence of any impurities.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Phosphate buffer (pH adjusted as needed, e.g., pH 4.0)

-

Water (HPLC grade)

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of Acetonitrile and Buffer (e.g., 25:75 v/v). Filter and degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 100 µg/mL).

-

Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to the same concentration as the standard solution.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 240 nm

-

Column Temperature: Ambient

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Calculation: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the peak area of the standard chromatogram. The percentage purity can be calculated as: (Area of sample peak / Area of standard peak) x (Concentration of standard / Concentration of sample) x 100

Enantiomeric Excess Determination by Chiral HPLC

This protocol describes a method for determining the enantiomeric excess of this compound.

Objective: To separate and quantify the (R)- and (S)-enantiomers of citalopram to determine the enantiomeric purity of the sample.

Instrumentation:

-

HPLC system with a UV or polarimetric detector

-

Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm)

Reagents:

-

This compound sample

-

(S)-Citalopram oxalate (Escitalopram oxalate) reference standard

-

n-Hexane (HPLC grade)

-

Isopropyl alcohol (IPA) (HPLC grade)

-

Diethylamine (B46881) (DEA)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, isopropyl alcohol, and diethylamine (e.g., 950:50:2 v/v/v). Filter and degas the mobile phase.

-

System Suitability Solution: Prepare a solution containing both (R)- and (S)-citalopram oxalate to ensure the chromatographic system can resolve the two enantiomers.

-

Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase.

-

Chromatographic Conditions:

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 240 nm

-

Column Temperature: Ambient

-

-

Analysis: Inject the system suitability and sample solutions.

-

Calculation: Determine the peak areas for both the (R)- and (S)-enantiomers in the sample chromatogram. The enantiomeric excess (% ee) is calculated as: [ |(Area of R-enantiomer - Area of S-enantiomer)| / (Area of R-enantiomer + Area of S-enantiomer) ] x 100

Particle Size Distribution Analysis by Laser Diffraction

This protocol provides a general guideline for determining the particle size distribution of this compound powder.

Objective: To measure the particle size distribution of a powdered sample of this compound.

Instrumentation:

-

Laser diffraction particle size analyzer with a dry powder dispersion unit.

Procedure:

-

Instrument Setup: Ensure the instrument is clean and calibrated according to the manufacturer's instructions.

-

Sample Preparation: Ensure the this compound powder is representative of the batch and is free-flowing.

-

Measurement:

-

Introduce the powder into the dry powder dispersion unit.

-

The instrument will disperse the particles in a stream of air and pass them through a laser beam.

-

The scattered light pattern is measured by detectors.

-

-

Data Analysis: The instrument's software will use the Mie or Fraunhofer diffraction theory to calculate the particle size distribution from the scattering pattern. The results are typically reported as a volume-based distribution, providing values for Dv10, Dv50 (median particle size), and Dv90.

Mechanism of Action and Signaling Pathway

(R)-Citalopram is a weak inhibitor of the serotonin transporter (SERT) but acts as an allosteric modulator of its S-enantiomer, escitalopram. It is believed to bind to a low-affinity allosteric site on SERT, which in turn affects the binding and efficacy of escitalopram at the primary binding site. This interaction can antagonize the serotonin reuptake inhibition of escitalopram.

Caption: Serotonin transporter (SERT) signaling and modulation by citalopram enantiomers.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the development of a chiral HPLC method for the analysis of this compound.

References

- 1. This compound | CAS 219861-53-7 | LGC Standards [lgcstandards.com]

- 2. Citalopram | C20H21FN2O | CID 2771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0005038) [hmdb.ca]

- 5. Citalopram hydrobromide(59729-32-7) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

The Enantiomeric Interplay of Citalopram: A Technical Whitepaper on the Role of (R)-Citalopram Oxalate in Modulating Escitalopram's Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate relationship between the two enantiomers of the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram (B1669093): the therapeutically active (S)-citalopram (escitalopram) and its counterpart, (R)-citalopram. While escitalopram (B1671245) is a potent and highly selective inhibitor of the serotonin transporter (SERT), emerging evidence reveals that (R)-citalopram is not a mere inactive isomer. Instead, it acts as a crucial allosteric modulator of SERT, functionally antagonizing the effects of escitalopram. This whitepaper will delve into the quantitative pharmacology, experimental evidence, and mechanistic pathways that define this critical enantiomeric interaction, providing valuable insights for researchers and professionals in the field of neuropharmacology and drug development.

Quantitative Pharmacological Data

The differential effects of escitalopram and (R)-citalopram are most evident in their binding affinities and potencies at the serotonin transporter. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinities (Ki) and Inhibition of Serotonin Reuptake (IC50) at the Human Serotonin Transporter (hSERT)

| Compound | Ki (nM) for hSERT | IC50 (nM) for [3H]-5-HT Uptake Inhibition | Reference |

| Escitalopram ((S)-Citalopram) | 1.1 | 2.5 - 6.6 | [1][2] |

| (R)-Citalopram | ~40-fold lower than Escitalopram | >100-fold lower than Escitalopram | [3][4][5] |

| Citalopram (Racemic) | ~2-fold lower than Escitalopram | ~2-fold lower than Escitalopram | [1][4] |

Table 2: In Vivo Potency and Receptor Occupancy

| Compound | In Vivo Model | Parameter | Value | Reference |

| Escitalopram ((S)-Citalopram) | Mouse Brain ([3H]MADAM binding) | ED50 for SERT occupancy | 0.070 mg/kg | [6] |

| (R)-Citalopram | Mouse Brain ([3H]MADAM binding) | ED50 for SERT occupancy | 4.7 mg/kg | [6] |

| Escitalopram ((S)-Citalopram) | Rat Frontal Cortex (Microdialysis) | Increase in extracellular 5-HT | Dose-dependent increase | [7] |

| Citalopram (Racemic) | Rat Frontal Cortex (Microdialysis) | Increase in extracellular 5-HT | Lower maximal increase than equivalent escitalopram dose | [7] |

| Escitalopram + (R)-Citalopram | Rat Frontal Cortex (Microdialysis) | Increase in extracellular 5-HT | Counteracted the escitalopram-induced increase | [7] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments that have elucidated the distinct roles of the citalopram enantiomers.

Radioligand Binding Assays for SERT Affinity

This protocol is used to determine the binding affinity (Ki) of compounds for the serotonin transporter.

Objective: To measure the displacement of a radiolabeled ligand from SERT by escitalopram and (R)-citalopram.

Materials:

-

Cell membranes from cells expressing human SERT (e.g., COS-1 cells).

-

Radioligand: [3H]-(S)-Citalopram or [125I]-RTI-55.

-

Test compounds: Escitalopram, (R)-Citalopram, Citalopram.

-

Binding buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Non-specific binding control: A high concentration of a potent SERT inhibitor (e.g., paroxetine).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In reaction tubes, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd value), and either buffer (for total binding), a test compound dilution, or the non-specific binding control.

-

Incubate the mixture at a defined temperature (e.g., 25°C) for a specific duration to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Serotonin Reuptake Inhibition Assay

This assay measures the functional potency of compounds in blocking the reuptake of serotonin into synaptosomes or cells expressing SERT.

Objective: To determine the IC50 values of escitalopram and (R)-citalopram for the inhibition of serotonin uptake.

Materials:

-

Rat brain synaptosomes or cells expressing hSERT.

-

[3H]-Serotonin (5-HT).

-

Test compounds: Escitalopram, (R)-Citalopram, Citalopram.

-

Uptake buffer.

-

Non-specific uptake control: Incubation at 0-4°C or use of a potent uptake inhibitor.

Procedure:

-

Pre-incubate the synaptosomes or cells with various concentrations of the test compounds or vehicle.

-

Initiate the uptake reaction by adding a fixed concentration of [3H]-5-HT.

-

Incubate for a short period at 37°C to allow for active transport.

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Lyse the cells or synaptosomes.

-

Measure the amount of [3H]-5-HT taken up using a scintillation counter.

-

Determine the IC50 values from the concentration-response curves.

In Vivo Microdialysis for Extracellular Serotonin Levels

This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions of freely moving animals.

Objective: To assess the effects of escitalopram, (R)-citalopram, and their combination on extracellular serotonin levels in the brain.

Materials:

-

Freely moving rats or mice.

-

Stereotaxic apparatus for probe implantation.

-

Microdialysis probes.

-

Perfusion fluid (artificial cerebrospinal fluid).

-

Syringe pump.

-

Fraction collector.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.

-

Test compounds for systemic or local administration.

Procedure:

-

Surgically implant a microdialysis guide cannula into the target brain region (e.g., frontal cortex) of an anesthetized animal.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid at a constant low flow rate.

-

Collect dialysate samples at regular intervals to establish a stable baseline of extracellular 5-HT.

-

Administer the test compound(s) systemically (e.g., subcutaneous injection) or locally via reverse dialysis.

-

Continue collecting dialysate samples.

-

Analyze the 5-HT concentration in the dialysate samples using HPLC with electrochemical detection.

-

Express the results as a percentage change from the baseline 5-HT levels.

Signaling Pathways and Experimental Workflows

The interaction between (R)-citalopram and escitalopram at the serotonin transporter is a key example of allosteric modulation.

Allosteric Modulation of the Serotonin Transporter

Escitalopram binds to the primary, high-affinity (orthosteric) site on the serotonin transporter, directly blocking the reuptake of serotonin.[8][9] Both escitalopram and (R)-citalopram also bind to a second, lower-affinity (allosteric) site.[8][9] When escitalopram binds to the allosteric site, it is thought to stabilize its own binding at the orthosteric site, prolonging the inhibition of SERT.[8] Conversely, when (R)-citalopram occupies the allosteric site, it appears to negatively modulate the binding of escitalopram to the orthosteric site, thereby reducing its inhibitory effect.[8][9] This antagonistic interaction at the molecular level is believed to underlie the observed differences in clinical efficacy between escitalopram and racemic citalopram.

Caption: Allosteric modulation of SERT by citalopram enantiomers.

Experimental Workflow for In Vivo Microdialysis

The following diagram illustrates the typical workflow for an in vivo microdialysis experiment to study the effects of citalopram enantiomers on extracellular serotonin levels.

Caption: Workflow for in vivo microdialysis experiment.

Logical Relationship of Enantiomeric Effects

This diagram outlines the logical progression from the molecular interactions of the citalopram enantiomers to their ultimate clinical implications.

Caption: Logical flow of citalopram enantiomer interactions.

Conclusion

The evidence strongly indicates that (R)-citalopram is not an inert component of racemic citalopram but rather an active modulator of escitalopram's pharmacological effects. Its antagonistic action at the allosteric site of the serotonin transporter provides a compelling molecular mechanism for the observed clinical superiority of escitalopram over its racemic parent compound. This understanding of the intricate interplay between enantiomers at a key neuronal transporter has significant implications for future antidepressant drug design and development, highlighting the potential for targeting allosteric sites to achieve more refined and effective therapeutic outcomes. Researchers and clinicians should consider the distinct pharmacological profiles of individual enantiomers when evaluating and developing psychotropic medications.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of chronic treatment with escitalopram or citalopram on extracellular 5-HT in the prefrontal cortex of rats: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Escitalopram, the S-(+)-enantiomer of citalopram, is a selective serotonin reuptake inhibitor with potent effects in animal models predictive of antidepressant and anxiolytic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. R-citalopram functionally antagonises escitalopram in vivo and in vitro: evidence for kinetic interaction at the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The R-enantiomer of citalopram counteracts escitalopram-induced increase in extracellular 5-HT in the frontal cortex of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Escitalopram, an antidepressant with an allosteric effect at the serotonin transporter--a review of current understanding of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Escitalopram: a selective inhibitor and allosteric modulator of the serotonin transporter] - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Citalopram Oxalate: A Technical Guide for Neuroscience Research

An In-depth Examination of the "Inactive" Enantiomer and its Complex Role at the Serotonin (B10506) Transporter

This technical guide provides a comprehensive overview of (R)-Citalopram oxalate (B1200264) for researchers, scientists, and drug development professionals. Citalopram (B1669093), a widely recognized selective serotonin reuptake inhibitor (SSRI), exists as a racemic mixture of two enantiomers: the therapeutically active (S)-Citalopram (escitalopram) and the historically considered "inactive" (R)-Citalopram.[1][2][3] Emerging research, however, has unveiled a nuanced and significant role for (R)-Citalopram, demonstrating its ability to allosterically modulate the serotonin transporter (SERT) and functionally antagonize the effects of its S-enantiomer.[4][5] This guide delves into the intricate pharmacology of (R)-Citalopram, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental application.

Core Concepts and Mechanism of Action

(R)-Citalopram is characterized by its significantly lower affinity for the primary binding site (orthosteric site) on the serotonin transporter (SERT) compared to its S-enantiomer.[1][2][4] While (S)-Citalopram is a potent inhibitor of serotonin reuptake, (R)-Citalopram is at least 20 to 40 times weaker in this regard.[1][4][5][6] The primary mechanism of action for citalopram involves blocking the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron by binding to SERT.[7][8] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[7]

The unique contribution of (R)-Citalopram to neuroscience research stems from its interaction with a low-affinity allosteric site on SERT.[9][10] Binding of (R)-Citalopram to this allosteric site induces a conformational change in the transporter that can influence the binding and efficacy of the S-enantiomer at the primary site.[9][10] This interaction is believed to be the basis for the observed functional antagonism, where the presence of (R)-Citalopram can reduce the therapeutic efficacy and delay the onset of action of racemic citalopram compared to pure escitalopram (B1671245).[1][3][4]

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the binding affinities, inhibitory concentrations, and pharmacokinetics of (R)-Citalopram in comparison to its S-enantiomer.

Table 1: In Vitro Binding and Inhibition Data

| Compound | Target | Assay | Ki (nM) | IC50 (nM) | Potency Ratio (S vs. R) | Reference |

| (S)-Citalopram | Human SERT | [3H]-Paroxetine Binding | 4 | - | \multirow{2}{}{~25-30} | [9] |

| (R)-Citalopram | Human SERT | [3H]-Paroxetine Binding | 100-120 | - | [9] | |

| (S)-Citalopram | Human SERT | 5-HT Uptake Inhibition | - | 1.8 | \multirow{2}{}{~40} | [6] |

| (R)-Citalopram | Human SERT | 5-HT Uptake Inhibition | - | 76 | [6] | |

| (S)-Citalopram | Rat Brain Synaptosomes | 5-HT Uptake Inhibition | - | ~2 | \multirow{2}{*}{~150} | [2] |

| (R)-Citalopram | Rat Brain Synaptosomes | 5-HT Uptake Inhibition | - | ~300 | [2] |

Table 2: In Vivo Pharmacological Data

| Compound | Species | Model | Endpoint | ED50 (mg/kg) | Occupancy at ED50 (%) | Reference |

| (S)-Citalopram | Mouse | [3H]MADAM Displacement | SERT Occupancy | 0.070 | 50 | [4] |

| (R)-Citalopram | Mouse | [3H]MADAM Displacement | SERT Occupancy | 4.7 | 50 | [4] |

Table 3: Pharmacokinetic Parameters

| Parameter | Citalopram (Racemic) | Escitalopram | Note | Reference |

| Bioavailability | ~80% | ~80% | Oral administration | [11][12] |

| Peak Plasma Concentration (Tmax) | 1-4 hours | ~5 hours | Following oral dose | [11][13] |

| Elimination Half-life (t1/2) | ~35 hours | 27-33 hours | In healthy adults | [11][13] |

| Protein Binding | <80% | ~56% | In plasma | [13][14] |

| Metabolism | Hepatic (CYP2C19, CYP3A4, CYP2D6) | Hepatic (CYP2C19, CYP3A4, CYP2D6) | Metabolized to desmethylcitalopram (B1219260) and didesmethylcitalopram | [11] |

Signaling Pathways and Molecular Interactions

The interaction of citalopram enantiomers with the serotonin transporter is a complex process involving both orthosteric and allosteric binding sites. The following diagram illustrates this interaction.

Figure 1: Interaction of Citalopram Enantiomers with the Serotonin Transporter (SERT).

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline key experimental protocols used in the study of (R)-Citalopram.

In Vivo Microdialysis for Extracellular Serotonin Measurement

This protocol is adapted from studies investigating the effects of citalopram enantiomers on neurotransmitter levels in the brain.[4]

Objective: To measure extracellular serotonin levels in the frontal cortex of freely moving rats following administration of (R)-Citalopram, (S)-Citalopram, or their combination.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 12, 4 mm membrane)

-

Microinfusion pump

-

Ringer's solution (artificial cerebrospinal fluid)

-

(R)-Citalopram oxalate, (S)-Citalopram oxalate

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the frontal cortex. Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.

-

Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with Ringer's solution at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of extracellular serotonin.

-

Drug Administration: Administer (R)-Citalopram, (S)-Citalopram, or a combination via subcutaneous or intraperitoneal injection.

-

Post-injection Sampling: Continue collecting dialysate samples for at least 3-4 hours post-injection.

-

Sample Analysis: Analyze the dialysate samples for serotonin concentration using HPLC with electrochemical detection.

-

Data Analysis: Express the serotonin levels as a percentage of the mean baseline concentration.

5-Hydroxytryptophan (5-HTP)-Induced Behavioral Assay

This behavioral model is used to assess the in vivo inhibition of serotonin reuptake.[4][15]

Objective: To evaluate the potentiation of 5-HTP-induced behaviors in mice by (R)-Citalopram and (S)-Citalopram as an indirect measure of SERT inhibition.

Materials:

-

Male NMRI mice (20-25g)

-

5-Hydroxytryptophan (5-HTP)

-

Carbidopa (B1219) (a peripheral decarboxylase inhibitor)

-

This compound, (S)-Citalopram oxalate, saline solution

-

Observation cages

Procedure:

-

Acclimation: Acclimate the mice to the testing room and observation cages for at least 1 hour before the experiment.

-

Drug Pre-treatment: Administer (R)-Citalopram, (S)-Citalopram, or saline (vehicle control) via subcutaneous or intraperitoneal injection.

-

Carbidopa Administration: 30 minutes after drug pre-treatment, administer carbidopa to prevent the peripheral conversion of 5-HTP to serotonin.

-

5-HTP Administration: 30 minutes after carbidopa, administer 5-HTP to induce serotonin-mediated behaviors.

-

Behavioral Observation: Immediately after 5-HTP administration, observe the mice for a set period (e.g., 20-30 minutes) and score the presence and intensity of specific behaviors such as head-weaving, forepaw treading, and Straub tail.

-

Data Analysis: Compare the behavioral scores between the different treatment groups to determine the extent of potentiation by the citalopram enantiomers.

Electrophysiological Recording in Xenopus Oocytes

This in vitro technique allows for the direct measurement of SERT activity and its inhibition by pharmacological agents.[4]

Objective: To characterize the kinetics of SERT inhibition by (R)-Citalopram and (S)-Citalopram by measuring serotonin-induced currents in Xenopus oocytes expressing human SERT (hSERT).

Materials:

-

Xenopus laevis oocytes

-

hSERT cRNA

-

Two-electrode voltage-clamp setup

-

Recording chamber

-

Ringer's solution

-

Serotonin

-

This compound, (S)-Citalopram oxalate

Procedure:

-

Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis. Inject each oocyte with hSERT cRNA and incubate for 3-5 days to allow for protein expression.

-

Voltage-Clamp Recording: Place an oocyte in the recording chamber and perfuse with Ringer's solution. Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Serotonin Application: Apply serotonin to the oocyte to elicit an inward current mediated by hSERT.

-

Inhibitor Application: Co-apply (R)-Citalopram or (S)-Citalopram with serotonin to measure the inhibition of the serotonin-induced current. To study the kinetics, apply the inhibitor before and during serotonin application and measure the on- and off-rates of inhibition.

-

Data Acquisition and Analysis: Record the currents using appropriate software. Analyze the data to determine the IC50 values and the time constants for the onset and offset of inhibition for each enantiomer.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the antagonistic interaction between (R)-Citalopram and (S)-Citalopram.

Figure 2: A typical experimental workflow for studying (R)-Citalopram's interaction with (S)-Citalopram.

Conclusion

This compound, far from being an inert enantiomer, is a critical tool for dissecting the molecular pharmacology of the serotonin transporter. Its unique allosteric modulatory properties provide a valuable pharmacological probe for investigating the structure-function relationship of SERT and the mechanisms of action of SSRIs. Understanding the antagonistic interaction between (R)- and (S)-Citalopram has not only shed light on the superior clinical efficacy of escitalopram over racemic citalopram but also opened new avenues for the rational design of novel antidepressants with improved therapeutic profiles. This guide provides a foundational resource for researchers utilizing (R)-Citalopram in their neuroscience investigations.

References

- 1. [Escitalopram and citalopram: the unexpected role of the R-enantiomer] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. R-citalopram counteracts the antidepressant-like effect of escitalopram in a rat chronic mild stress model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. R-citalopram functionally antagonises escitalopram in vivo and in vitro: evidence for kinetic interaction at the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Citalopram? [synapse.patsnap.com]

- 8. Citalopram - Molecule of the Month 2009 - JMol version [chm.bris.ac.uk]

- 9. ClinPGx [clinpgx.org]

- 10. [Escitalopram: a selective inhibitor and allosteric modulator of the serotonin transporter] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. researchgate.net [researchgate.net]

- 14. Citalopram - Wikipedia [en.wikipedia.org]

- 15. Escitalopram, the S-(+)-enantiomer of citalopram, is a selective serotonin reuptake inhibitor with potent effects in animal models predictive of antidepressant and anxiolytic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Purification of (R)-Citalopram Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic and purification methodologies for (R)-Citalopram oxalate (B1200264), an enantiomer of the well-known selective serotonin (B10506) reuptake inhibitor (SSRI), citalopram (B1669093). While the pharmacological activity is primarily associated with the (S)-enantiomer (Escitalopram), the synthesis of the (R)-enantiomer is of significant interest for research purposes and as a stereochemical reference standard. This document details common synthetic routes, chiral resolution techniques, purification protocols, and quantitative data from cited literature.

Synthetic Pathways for Citalopram

The synthesis of citalopram typically commences from 5-cyanophthalide (B15270) and involves successive Grignard reactions to construct the core structure. The resulting racemic mixture is then subjected to chiral resolution to isolate the desired enantiomer.

A prevalent synthetic approach involves a four-step sequence:

-

Dual Grignard Reactions: 5-cyanophthalide undergoes two consecutive Grignard reactions. The first is with 4-fluorophenylmagnesium bromide, followed by a second with 3-(dimethylamino)propylmagnesium chloride. These reactions lead to the formation of a racemic diol intermediate.

-

Diastereomeric Salt Formation and Resolution: The racemic diol is resolved into its constituent enantiomers through the formation of diastereomeric salts with a chiral resolving agent.

-

Isolation of the Resolved Enantiomer: The desired diastereomeric salt is isolated through crystallization.

-

Cyclization: The resolved enantiomer of the diol is cyclized to yield the final citalopram enantiomer.

This method is advantageous as it avoids hazardous cyanation steps late in the synthesis and utilizes crystallization for purification, which is a cost-effective approach.

An alternative synthetic route begins with 5-bromophthalide, which is reacted with p-fluorophenyl magnesium bromide, followed by reduction with lithium aluminium hydride. The resulting dihydroxy compound is then cyclized. The bromo- group is subsequently converted to the cyano- group using copper cyanide.

Chiral Resolution

The separation of the enantiomers of citalopram or its intermediates is a critical step in obtaining enantiomerically pure (R)-Citalopram. Several methods for chiral resolution have been reported:

-

Diastereomeric Salt Crystallization: A common and industrially feasible method involves the reaction of a racemic intermediate, such as the diol precursor, with an enantiomerically pure acid. For the synthesis of Escitalopram (B1671245) ((S)-Citalopram), (+)-di-p-toluoyltartaric acid is often used. For the isolation of (R)-Citalopram, the corresponding (-)-di-p-toluoyltartaric acid would be employed to selectively crystallize the desired diastereomeric salt.

-

Chromatographic Separation: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of citalopram enantiomers. Chiral stationary phases, such as Chiralcel OD-H or amylose-based columns, are utilized with a suitable mobile phase to achieve resolution. For instance, a mobile phase of n-hexane/propane-2-ol/triethylamine has been shown to be effective.[1] Reversed-phase HPLC with a chiral mobile phase additive, like sulfobutyl ether-β-cyclodextrin, can also be employed for enantioseparation.[2]

Synthesis of (R)-Citalopram Oxalate

Once the enantiomerically pure (R)-Citalopram free base is obtained, it is converted to its oxalate salt to improve its stability and handling properties. This is typically achieved by dissolving the free base in a suitable organic solvent, such as acetone (B3395972) or isopropanol (B130326), and treating it with a solution of oxalic acid dihydrate.[3][4] The resulting this compound precipitates and can be isolated by filtration, washed, and dried.

Purification of (R)-Citalopram

Purification of citalopram, in either its racemic or enantiomeric form, is crucial to remove impurities generated during the synthesis. Common impurities can include desmethyl citalopram and precursors from incomplete reactions.[5]

A patented purification process involves the following steps[6]:

-

Providing a crude mixture of citalopram dissolved in a water-immiscible organic solvent.

-

Washing the crude mixture with a dilute aqueous solution of a polybasic acid or its partial alkali metal salt. This step selectively separates citalopram from its impurities based on differences in basicity.

-

Converting the purified citalopram free base to a pharmaceutically acceptable salt, such as the hydrobromide or oxalate.

Crystallization is another key purification technique. The free base of citalopram can be crystallized from solvents like isopropyl ether to yield a crystalline solid.[7] Repeated salt formation and basification, with careful pH manipulation, can also be used to remove specific impurities.[5]

Quantitative Data

The following tables summarize quantitative data from various sources regarding the synthesis and purification of citalopram and its enantiomers.

Table 1: Reaction Yields and Purity

| Step | Product | Yield (%) | Purity (%) | Reference |

| Synthesis of Citalopram from m-xylene | rac-Citalopram | High (gram-scale) | Not specified | [8] |

| Crystallization of Citalopram Base | Crystalline Citalopram Base | 60 | Not specified | [7] |

| Purification via Hydrobromide Salt Formation | Citalopram Hydrobromide | Not specified | > 99.85 | [6] |

| Synthesis of Escitalopram Oxalate | Escitalopram Oxalate | Not specified | 99.25 | [3] |

| Chiral Resolution of Diol Intermediate | (S)-enantiomer | >96 (ee) | Not specified | [9] |

Table 2: Chiral HPLC Separation Parameters

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Resolution (Rs) | Reference |

| AmyCoat (150 x 4.6 mm) | n-hexane-2-propanol-DEA (95:05:0.2, v/v/v) | 0.5 | 240 | 1.22 | [1][10] |

| Chiralcel OD-H | n-hexane/propane-2-ol/triethylamine (96/4/0.1, v/v/v) | 1.0 | 250 | Not specified | [1] |

| Hedera ODS-2 C18 with SBE-β-CD | Aqueous buffer (pH 2.5)/methanol/acetonitrile (21:3:1, v/v/v) | 1.0 | 240 | 1.30 | [2] |

Experimental Protocols

Protocol 1: Synthesis of Racemic Citalopram via Grignard Reactions

This protocol is a generalized representation based on common synthetic routes.[11][12]

-

Step 1: First Grignard Reaction. To a solution of 5-cyanophthalide in anhydrous tetrahydrofuran (B95107) (THF), add a solution of 4-fluorophenylmagnesium bromide in THF dropwise at a controlled temperature. Stir the reaction mixture until completion.

-

Step 2: Second Grignard Reaction. To the reaction mixture from Step 1, add a solution of 3-(dimethylamino)propylmagnesium chloride in THF. Continue stirring until the reaction is complete.

-

Step 3: Hydrolysis and Work-up. Quench the reaction with an aqueous solution of a weak acid, such as acetic acid.[11] Separate the aqueous and organic layers. Wash the aqueous layer with an organic solvent (e.g., ethyl acetate). Adjust the pH of the aqueous layer to basic (pH 9) with ammonium (B1175870) hydroxide (B78521) and extract the product into an organic solvent.

-

Step 4: Cyclization. The resulting diol intermediate is cyclized to racemic citalopram. This can be achieved by treatment with a dehydrating agent like strong sulfuric acid or by converting the primary alcohol to a labile ester followed by base-catalyzed ring closure.[12]

Protocol 2: Purification of Citalopram by Acid Washing [6]

-

Dissolve the crude citalopram free base in a water-immiscible organic solvent (e.g., toluene, methylene (B1212753) chloride).

-

Wash the organic solution with a dilute aqueous solution of a polybasic acid (e.g., phosphoric acid) or a partial alkali metal salt thereof.

-

Separate the aqueous and organic layers. The purified citalopram remains in the organic layer, while impurities are extracted into the aqueous layer.

-

Wash the organic layer with water and then dry it over a suitable drying agent (e.g., MgSO4).

-

Evaporate the solvent to obtain the purified citalopram free base.

Protocol 3: Formation of Citalopram Oxalate Salt [3]

-

Dissolve the purified citalopram free base in isopropanol at approximately 30°C.

-

Add a small amount of water and stir.

-

Add oxalic acid dihydrate to the solution and heat to 70-75°C with stirring.

-

After a clear solution is obtained, cool the mixture slowly to 5-10°C to induce crystallization.

-

Filter the precipitated solid, wash with cold isopropanol, and dry under vacuum at 60°C to obtain the citalopram oxalate salt.

Visualizations

Caption: General workflow for the synthesis and purification of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Process for the preparation of escitalopram - Patent 2017271 [data.epo.org]

- 5. Process for the purification of citalopram | Patent Publication Number 20060189816 | Patexia [patexia.com]

- 6. US7511161B2 - Process for the purification of citalopram - Google Patents [patents.google.com]

- 7. asianpubs.org [asianpubs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. A Process For Preparation Of Citalopram [quickcompany.in]

- 12. WO2000023431A1 - Method for the preparation of citalopram - Google Patents [patents.google.com]

(R)-Citalopram Oxalate: A Technical Guide to Solubility in DMSO and Water

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of (R)-Citalopram oxalate (B1200264) in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and water. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and a visualization of its mechanism of action to facilitate informed decision-making in preclinical and research settings.

Core Solubility Data

The solubility of a compound is a critical physicochemical property that influences its handling, formulation, and biological activity. The following table summarizes the available quantitative data for the solubility of (R)-Citalopram oxalate in DMSO and water. It is important to note the conflicting reports regarding its solubility in DMSO, which may be attributable to differences in experimental conditions, material purity, or the specific methodology employed.

| Solvent | Reported Solubility | Molar Concentration | Source |

| Water | Soluble to 50 mM | 50 mM | |

| DMSO | Soluble to 100 mM | 100 mM | |

| DMSO | < 1 mg/mL (insoluble or slightly soluble) | < 2.41 mM | [1] |

Molecular Weight of this compound: 414.43 g/mol

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data are contingent upon the experimental methodology. The following section details a generalized protocol for determining the equilibrium solubility of a compound like this compound, based on the widely accepted shake-flask method.[2][3]

Objective: To determine the equilibrium solubility of this compound in a given solvent (e.g., DMSO, water).

Materials:

-

This compound (of known purity)

-

Solvent of interest (e.g., DMSO, purified water)

-

Vials with screw caps

-

Orbital shaker or other suitable agitation device

-

Temperature-controlled environment (e.g., incubator)

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PVDF)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

Calibrated balance and volumetric glassware

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be established in preliminary studies by sampling at different time points until the concentration of the solute in solution remains constant.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid. For finer suspensions, centrifugation may be necessary to pellet the undissolved compound.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a chemically compatible filter (e.g., 0.22 µm) to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.

-

Dilution and Quantification: Accurately dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method. Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Mechanism of Action: Allosteric Modulation of the Serotonin (B10506) Transporter

(R)-Citalopram is the R-enantiomer of the selective serotonin reuptake inhibitor (SSRI) citalopram. While the S-enantiomer, escitalopram (B1671245), is responsible for the primary therapeutic effect of inhibiting serotonin reuptake, (R)-Citalopram is not merely an inactive isomer.[4] Research suggests that (R)-Citalopram acts as an allosteric modulator of the serotonin transporter (SERT).[1][4] It is postulated to bind to a site on SERT that is distinct from the primary binding site of escitalopram, thereby influencing the affinity and dissociation of the S-enantiomer.[1][4] This interaction can functionally antagonize the effect of escitalopram.[1][4]

The following diagram illustrates the proposed mechanism of action of (R)-Citalopram at the serotonin transporter.

Caption: Allosteric modulation of SERT by (R)-Citalopram.

References

(R)-Citalopram Oxalate: A Preclinical Technical Guide

Executive Summary

(R)-Citalopram is the R-enantiomer of the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram (B1669093). Preclinical research has established that while (S)-citalopram (escitalopram) is responsible for the therapeutic effects of the racemate, (R)-citalopram is not merely an inactive isomer. It is a significantly weaker inhibitor of the serotonin transporter (SERT) and, critically, functions as an antagonist to the effects of escitalopram (B1671245).[1][2][3] This antagonism is believed to occur through an allosteric interaction with the SERT, where (R)-citalopram modulates the binding of escitalopram to the primary transporter site.[4][5] This interaction has been demonstrated in a variety of in vitro and in vivo models, leading to a reduction in the efficacy of escitalopram when administered concurrently. These findings have significant implications for drug development, suggesting that the use of the pure S-enantiomer (escitalopram) may offer enhanced therapeutic benefits compared to the racemic mixture.[1][5]

Pharmacological Profile

(R)-Citalopram exhibits a markedly lower affinity and potency for the serotonin transporter (SERT) compared to its S-enantiomer, escitalopram. This difference in potency is a cornerstone of its preclinical profile.

In Vitro Binding Affinities and Potency

The primary molecular target of citalopram enantiomers is the SERT. (R)-Citalopram binds to this transporter with significantly less affinity than escitalopram.

| Compound | Target | Assay Type | Species | K_i_ (nmol/L) | Potency Ratio (S:R) | Reference |

| Escitalopram | SERT | Radioligand Binding | Human | 1.1 | ~30x | [6] |

| R-Citalopram | SERT | Radioligand Binding | Human | ~33 | [6] | |

| Escitalopram | SERT | 5-HT Uptake Inhibition | Human (COS-1 cells) | - | ~40x | [7][8] |

| R-Citalopram | SERT | 5-HT Uptake Inhibition | Human (COS-1 cells) | - | [7][8] |

In Vivo Potency

In vivo studies corroborate the in vitro findings, demonstrating the weaker effect of (R)-citalopram on SERT occupancy and function.

| Compound | Model | Endpoint | Species | ED_50_ | Potency Ratio (S:R) | Reference |

| Escitalopram | [³H]MADAM Displacement | SERT Occupancy | Mouse | 0.070 mg/kg | 67x | [1] |

| R-Citalopram | [³H]MADAM Displacement | SERT Occupancy | Mouse | 4.7 mg/kg | [1] | |

| Escitalopram | 5-HTP-induced Behavior | 5-HT Reuptake Inhibition | Mouse | - | ~20x | [1] |

| R-Citalopram | 5-HTP-induced Behavior | 5-HT Reuptake Inhibition | Mouse | - | [1] |

Mechanism of Action: Allosteric Antagonism at the SERT

Preclinical evidence strongly suggests that (R)-citalopram functionally antagonizes escitalopram's inhibition of the SERT. This is not a competitive interaction at the primary binding site (orthosteric site) but rather an allosteric one. (R)-citalopram is proposed to bind to a lower-affinity allosteric site on the SERT, which in turn modulates the conformation of the transporter. This conformational change affects the binding kinetics of escitalopram at the primary site, specifically increasing its dissociation rate and thereby reducing the duration and efficacy of SERT inhibition.[1][2][3][4]

Caption: Allosteric antagonism of escitalopram by (R)-citalopram at the SERT.

In Vivo Preclinical Findings

Animal models have been instrumental in elucidating the functional consequences of the interaction between (R)- and (S)-citalopram.

Neurochemical Studies (In Vivo Microdialysis)

In vivo microdialysis studies in the rat frontal cortex have shown that the co-administration of (R)-citalopram with escitalopram leads to a smaller increase in extracellular serotonin levels compared to the administration of escitalopram alone.[1] This provides direct neurochemical evidence of (R)-citalopram's antagonistic effect.

Caption: Logical flow of in vivo microdialysis experiments.

Behavioral Pharmacology

Behavioral models predictive of antidepressant and anxiolytic activity consistently show that (R)-citalopram is either inactive on its own or attenuates the effects of escitalopram.

| Model | Species | Effect of (R)-Citalopram Alone | Effect of (R)-Citalopram + Escitalopram | Reference |

| 5-HTP-induced Behavior | Mouse | Inactive (weak potentiation) | Attenuated the effect of escitalopram | [1][3] |

| Forced Swim Test | Mouse | Inactive | - | [9][10] |

| Ultrasonic Vocalization | Rat | Increased vocalization (anxiogenic-like) | Attenuated the anxiolytic effect of escitalopram | [11] |

| Black and White Box | Mouse | Inactive | - | [9][10] |

Detailed Experimental Protocols

SERT Radioligand Binding Assay

-

Objective: To determine the binding affinity (K_i_) of (R)-citalopram for the serotonin transporter.

-

Materials:

-

Membrane preparations from cells stably expressing the human SERT (e.g., HEK293 or COS-1 cells).[8][12]

-

Radioligand, such as [³H]-citalopram or [³H]-paroxetine.

-

Test compound: (R)-Citalopram oxalate (B1200264) dissolved in an appropriate vehicle.

-

Assay buffer (e.g., Tris-HCl with NaCl and KCl).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membrane preparations with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound ((R)-citalopram).

-

Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., unlabeled paroxetine (B1678475) or escitalopram).[13]

-

After incubation to equilibrium, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

Filters are washed with ice-cold assay buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

The K_i_ value is calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Caption: Workflow for a SERT radioligand binding assay.

In Vivo Microdialysis

-

Objective: To measure extracellular serotonin levels in a specific brain region of a freely moving animal following drug administration.[14]

-

Procedure:

-

Surgery: A guide cannula is stereotaxically implanted into the target brain region (e.g., frontal cortex) of an anesthetized rat or mouse. Animals are allowed to recover.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.[14]

-

Perfusion: The probe is perfused at a constant, slow flow rate (e.g., 1-2 µL/min) with artificial cerebrospinal fluid (aCSF).[15]

-

Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20-60 minutes) to establish a stable baseline of extracellular serotonin.[15][16]

-

Drug Administration: (R)-citalopram, escitalopram, or a combination is administered (e.g., via intraperitoneal injection).

-

Post-Drug Collection: Dialysate collection continues for a set period after drug administration.

-

Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[15][17][18]

-

Data Expression: Results are typically expressed as a percentage change from the baseline concentration.

-

Forced Swim Test (FST)

-

Objective: To assess potential antidepressant-like activity. The test is based on the observation that animals administered antidepressants will spend more time actively trying to escape a stressful situation.[19][20]

-

Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter for mice) filled with water (24-30°C) to a level where the animal cannot touch the bottom.[19][21][22]

-

Procedure:

-

Acclimation: Animals are brought to the testing room at least 30 minutes before the test.[23]

-

Drug Administration: Animals are pre-treated with the test compound ((R)-citalopram) or vehicle at a specified time before the test.

-

Test Session: Each mouse is gently placed into the water-filled cylinder for a single session, typically lasting 6 minutes.[19][22][23]

-

Behavioral Scoring: The session is recorded, and the duration of immobility (floating with only minor movements to keep the head above water) is scored, usually during the last 4 minutes of the test.

-

Analysis: A decrease in immobility time is interpreted as an antidepressant-like effect.[19]

-

Elevated Plus Maze (EPM)

-

Objective: To assess anxiety-like behavior in rodents. The test relies on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[24][25][26]

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.[27][28]

-

Procedure:

-

Acclimation & Drug Administration: Animals are acclimated to the room and pre-treated with the test compound or vehicle.

-

Test Session: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period, typically 5 minutes.[24][25][27]

-

Behavioral Scoring: The session is recorded and scored for parameters such as the time spent in the open arms versus the closed arms, and the number of entries into each arm type.

-

Analysis: An increase in the time spent in or entries into the open arms is interpreted as an anxiolytic-like effect.[25]

-

References

- 1. R-citalopram functionally antagonises escitalopram in vivo and in vitro: evidence for kinetic interaction at the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. R-citalopram functionally antagonises escitalopram in vivo and in vitro: evidence for kinetic interaction at the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. Second-generation SSRIs: human monoamine transporter binding profile of escitalopram and R-fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Escitalopram, the S-(+)-enantiomer of citalopram, is a selective serotonin reuptake inhibitor with potent effects in animal models predictive of antidepressant and anxiolytic activities - ProQuest [proquest.com]

- 10. researchgate.net [researchgate.net]

- 11. R-citalopram attenuates anxiolytic effects of escitalopram in a rat ultrasonic vocalisation model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reactionbiology.com [reactionbiology.com]

- 13. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 15. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 16. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. news-medical.net [news-medical.net]

- 18. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 19. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 20. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 21. animal.research.wvu.edu [animal.research.wvu.edu]

- 22. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]

- 24. protocols.io [protocols.io]

- 25. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]

- 28. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]

(R)-Citalopram Oxalate: A Technical Whitepaper on its Core Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Citalopram, the R-enantiomer of the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram (B1669093), has garnered significant scientific interest due to its unique pharmacological profile. While its S-enantiomer, escitalopram (B1671245), is the therapeutically active component responsible for the antidepressant effects of citalopram, (R)-citalopram is not merely an inactive isomer. This technical guide provides an in-depth analysis of (R)-Citalopram oxalate (B1200264) (CAS Number: 219861-53-7), focusing on its chemical properties, mechanism of action, and particularly its antagonistic interaction with escitalopram at the serotonin transporter (SERT). This document synthesizes key quantitative data into structured tables, presents detailed experimental protocols for foundational research in this area, and utilizes visualizations to elucidate complex biological pathways and experimental workflows.

Chemical and Physical Properties

(R)-Citalopram oxalate is the oxalate salt of the R-enantiomer of citalopram. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 219861-53-7 |

| Molecular Formula | C₂₀H₂₁FN₂O・C₂H₂O₄ |

| Molecular Weight | 414.43 g/mol [1] |

| Appearance | White to slightly yellow powder |

| Melting Point | 153 °C[1] |

| Solubility | Soluble in DMSO and water[2][3] |

| Storage | Store at <-15°C, keep dry and under inert gas[1] |

Mechanism of Action: An Antagonistic Role at the Serotonin Transporter

(R)-Citalopram is a selective serotonin reuptake inhibitor (SSRI), though significantly less potent than its S-enantiomer, escitalopram.[4][5][6] The primary mechanism of action of SSRIs is the blockade of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft and enhanced serotonergic neurotransmission.[7]

A critical aspect of (R)-citalopram's pharmacology is its functional antagonism of escitalopram.[4][6] This is not a simple competitive inhibition but is proposed to occur via an allosteric mechanism.[3][4] (R)-citalopram is believed to bind to a low-affinity allosteric site on the SERT, which in turn modulates the binding of escitalopram to the primary, high-affinity binding site.[3][4] This interaction is thought to accelerate the dissociation of escitalopram from the transporter, thereby reducing its overall inhibitory effect.[4]

Quantitative Pharmacological Data

The differing affinities and potencies of the citalopram enantiomers for the serotonin transporter are central to their pharmacological profiles.

Table 1: In Vitro Binding Affinity and Potency

| Compound | Target | Assay | Value | Reference |

| (R)-Citalopram | Human SERT | Kᵢ | ~30-40 fold lower affinity than Escitalopram | [8][9] |

| Escitalopram | Human SERT | Kᵢ | 0.89 nM | [7] |

| (R)-Citalopram | Mouse SERT | ED₅₀ (in vivo binding) | 4.7 mg/kg | [10] |

| Escitalopram | Mouse SERT | ED₅₀ (in vivo binding) | 0.070 mg/kg | [10] |

Table 2: Pharmacokinetic Properties

| Parameter | (R)-Citalopram | Escitalopram | Reference |

| Half-life (t½) | Longer than Escitalopram | ~27-32 hours | |

| Metabolism | Hepatic (CYP2C19, CYP3A4, CYP2D6) | Hepatic (CYP2C19, CYP3A4, CYP2D6) | |

| Clearance | Slower than Escitalopram | Oral clearance: 600 mL/min |

Experimental Protocols

In Vitro Serotonin Transporter (SERT) Binding Assay

This protocol outlines a method for determining the binding affinity of compounds to the serotonin transporter, adapted from studies on citalopram enantiomers.

Objective: To quantify the binding affinity (Kᵢ) of (R)-Citalopram and Escitalopram for the human serotonin transporter (hSERT).

Materials:

-

Cell membranes from cells expressing hSERT (e.g., COS-1 cells).

-

Radioligand, such as [³H]-citalopram or another high-affinity SERT ligand.

-

Test compounds: this compound and Escitalopram oxalate.

-

Incubation buffer (e.g., Tris-HCl buffer with NaCl and KCl).

-

Scintillation fluid and vials.

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing hSERT in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In test tubes, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (or buffer for total binding and a saturating concentration of a known SERT inhibitor for non-specific binding).

-

Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Extracellular Serotonin Measurement

This protocol describes the in vivo microdialysis technique used to measure extracellular serotonin levels in the brain of freely moving animals, as applied in studies of citalopram enantiomers.

Objective: To assess the effect of (R)-Citalopram on Escitalopram-induced increases in extracellular serotonin levels in a specific brain region (e.g., the frontal cortex) of a rat.

Procedure:

-

Surgical Implantation: Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex).[1] Allow the animal to recover from surgery.

-

Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).[1]

-

Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of extracellular serotonin levels.

-

Drug Administration: Administer the test compounds (e.g., escitalopram alone, or in combination with (R)-citalopram) via a systemic route (e.g., subcutaneous injection).

-

Sample Collection: Continue to collect dialysate samples at regular intervals following drug administration.

-

Neurochemical Analysis: Analyze the serotonin content of the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the serotonin levels in each post-drug sample as a percentage of the average baseline level to determine the effect of the drug treatment over time.

Conclusion

This compound is a pharmacologically active molecule that, despite its weak serotonin reuptake inhibitory properties, plays a significant role in the overall effect of racemic citalopram. Its antagonistic interaction with the therapeutically active S-enantiomer, escitalopram, likely through an allosteric mechanism at the serotonin transporter, has important implications for drug development and clinical practice. The quantitative data and experimental protocols provided in this technical guide offer a foundational understanding for researchers and scientists working to further elucidate the nuanced pharmacology of citalopram enantiomers and to develop more refined therapeutic agents for neuropsychiatric disorders. The distinct actions of each enantiomer underscore the importance of stereochemistry in drug design and evaluation.

References

- 1. Effects of chronic treatment with escitalopram or citalopram on extracellular 5-HT in the prefrontal cortex of rats: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of different challenge doses after repeated citalopram treatment on extracellular serotonin level in the medial prefrontal cortex: in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vivo Investigation of Escitalopram’s Allosteric Site on the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. R-citalopram functionally antagonises escitalopram in vivo and in vitro: evidence for kinetic interaction at the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The R-enantiomer of citalopram counteracts escitalopram-induced increase in extracellular 5-HT in the frontal cortex of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acute and chronic effects of citalopram on postsynaptic 5-hydroxytryptamine(1A) receptor-mediated feedback: a microdialysis study in the amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Escitalopram versus citalopram: the surprising role of the R-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

(R)-Citalopram Oxalate: In Vitro Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and in vitro experimental protocols for the study of (R)-Citalopram oxalate (B1200264), the R-enantiomer of the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram (B1669093). While the S-enantiomer, escitalopram (B1671245), is responsible for the therapeutic effects of citalopram, (R)-citalopram exhibits unique pharmacological properties, including acting as a functional antagonist to escitalopram, potentially through an allosteric mechanism at the serotonin transporter (SERT).[1][2][3][4]

Quantitative Data Summary

(R)-Citalopram is a significantly weaker inhibitor of the serotonin transporter (SERT) compared to its S-enantiomer, escitalopram.[1][2][5] The following table summarizes the inhibitory potency of the citalopram enantiomers from in vitro studies.